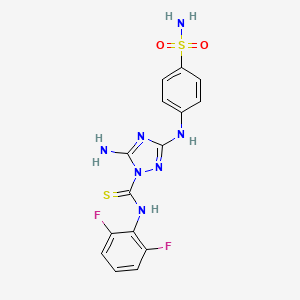
Inhibidor de Cdk1/2 III
Descripción general
Descripción
K-00546 is a potent inhibitor of cyclin-dependent kinase 1 and cyclin-dependent kinase 2, with IC50 values of 0.6 nM and 0.5 nM, respectively . It also inhibits CDC2-like kinase 1 and CDC2-like kinase 3 with IC50 values of 8.9 nM and 29.2 nM, respectively . This compound is primarily used in scientific research for its ability to regulate cell cycle progression and has shown significant antiproliferative activity .
Aplicaciones Científicas De Investigación
K-00546 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in cell biology research to investigate cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
K-00546 exerts its effects by inhibiting cyclin-dependent kinase 1 and cyclin-dependent kinase 2, which are crucial for cell cycle progression. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Safety and Hazards
Direcciones Futuras
Current CDK inhibitors lack specificity due to the high sequence and structural conservation of the ATP binding cleft across family members . Therefore, there is a necessity of finding novel modes of CDK inhibition . The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . This could contribute to CDK inhibitor design . Additionally, fragment-based drug discovery can be utilized to identify small molecules that bind to allosteric sites on the CDK surface employing interactions which mimic those of native protein–protein interactions . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
Análisis Bioquímico
Biochemical Properties
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It interacts with these cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation . The direct interaction of Cdk1/2 Inhibitor III with these CDKs influences the progression through G1 phase, transitions to S and G2 phase, and finally through mitosis (M) .
Cellular Effects
Cdk1/2 Inhibitor III has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of immune checkpoints and induce immunogenic cell death (ICD), thereby exerting a powerful anti-cancer effect .
Molecular Mechanism
The molecular mechanism of action of Cdk1/2 Inhibitor III involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This results in a block in the G1 phase of the cell cycle .
Metabolic Pathways
Cdk1/2 Inhibitor III is involved in the regulation of cell cycle transition, a key metabolic pathway . It interacts with cyclin-dependent kinases (CDKs), which are key players in this pathway .
Transport and Distribution
It is known that it is a cell-permeable compound , suggesting that it can freely cross cell membranes.
Subcellular Localization
Given its role as an inhibitor of cyclin-dependent kinases (CDKs), it is likely to be found in the cytoplasm where these kinases are typically located .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of K-00546 involves multiple steps, starting with the preparation of the core structure, which is a triazole derivativeThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of K-00546 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
K-00546 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with antiproliferative activity.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Uniqueness of K-00546
K-00546 is unique due to its high potency and selectivity for cyclin-dependent kinase 1 and cyclin-dependent kinase 2. Its ability to inhibit multiple kinases, including CDC2-like kinase 1 and CDC2-like kinase 3, makes it a valuable tool for studying cell cycle regulation and developing new therapeutic agents .
Propiedades
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




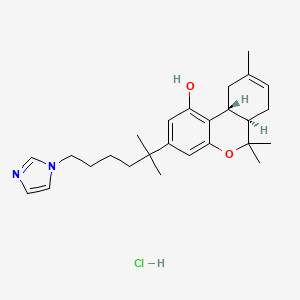

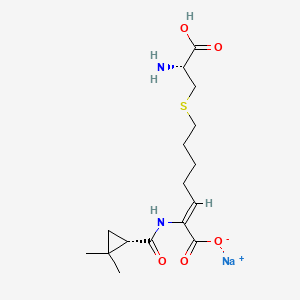
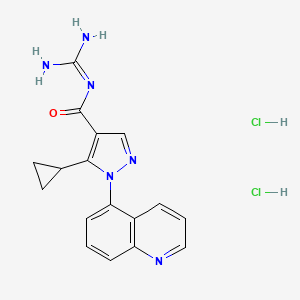
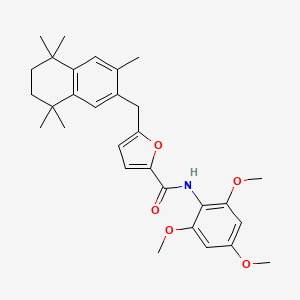
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
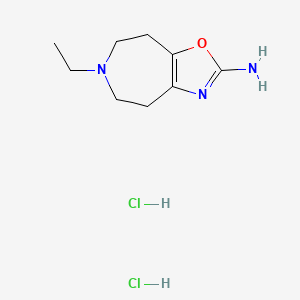
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

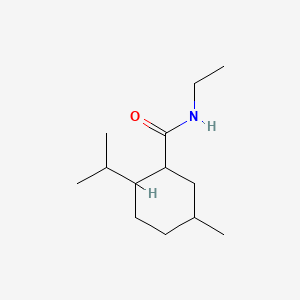
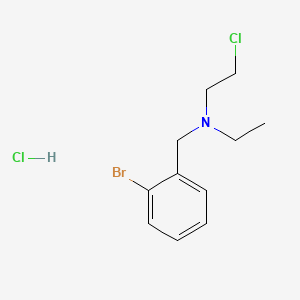
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)